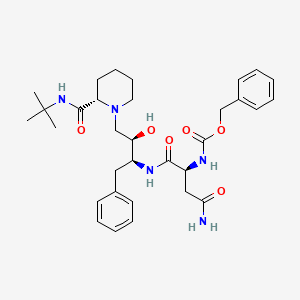![molecular formula C15H11BrN2S B12794014 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-82-6](/img/structure/B12794014.png)
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the thiazole ring. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete cyclization .
Chemical Reactions Analysis
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfoxides or sulfones, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities.
Medicine: In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cancer cell receptors can induce apoptosis, contributing to its anticancer activity .
Comparison with Similar Compounds
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared with other similar compounds such as:
Thiazolo[3,2-a]benzimidazoles: These compounds have a similar core structure but differ in the position of the thiazole ring fusion.
Imidazo[2,1-b][1,3]thiazines: These compounds contain an imidazo-thiazine core and are known for their bioactive properties, including antimicrobial and anticancer activities.
Benzothiazoles: These compounds have a simpler structure with a benzene ring fused to a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives with tailored properties.
Properties
CAS No. |
136994-82-6 |
|---|---|
Molecular Formula |
C15H11BrN2S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-(2-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11BrN2S/c16-11-6-2-1-5-10(11)15-18-13-8-4-3-7-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI Key |
CTFKPXQJNIZGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















